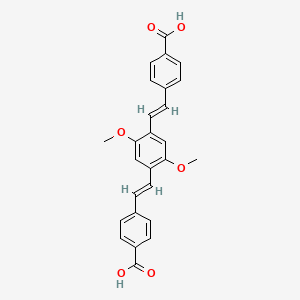
4,4'-(1,4-苯亚甲基双(乙炔-2,1-二基))二苯胺
描述
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline is a useful research compound. Its molecular formula is C22H16N2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和大环应用
- 类似的芳香族二胺化合物4,4'-(1,3-苯亚甲基双(氧))二苯胺已被用于合成二亚胺和二酰胺,这些化合物有望用于制备具有不同尺寸和功能的大环(Nadeem 等人,2012 年)。
非线性光学性质和分子开关
- 与4,4'-(1,4-苯亚甲基双(乙炔-2,1-二基))二苯胺在结构上相关的化合物(例如2,2'-(1,4-苯亚甲基双(乙炔-2,1-二基))双(4-硝基苯胺))已被研究其非线性光学性质和作为分子开关的潜力(Guerrero 等人,2017 年)。
聚酰胺和聚酰亚胺合成
- 该化合物参与了各种芳香族聚酰胺和聚酰亚胺的合成,证明了其在生产具有良好热稳定性和柔韧性的高性能聚合物材料方面的用途(Hsiao 等人,1995 年)。
光致变色性质
- 与4,4'-(1,4-苯亚甲基双(乙炔-2,1-二基))二苯胺相关的苯亚甲基亚胺低聚物已被合成并表征其光致变色性质,在各种光学领域具有潜在应用(Martínez Pérez 等人,2015 年)。
光电应用
- 结合了噻吩官能化基团和与4,4'-(1,4-苯亚甲基双(乙炔-2,1-二基))二苯胺结构类似的炔烃间隔基的新型平面和星形分子已被合成,由于其独特的光物理和电化学性质,有望用于光伏材料(Niu 等人,2013 年)。
属性
IUPAC Name |
4-[2-[4-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFORWZSTYTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,9-Diaminoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B8244100.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)






![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
![2',5'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8244153.png)
